1-[(3-Aminobutan-2-yl)oxy]-2-fluorobenzene 1-[(3-Aminobutan-2-yl)oxy]-2-fluorobenzene
Brand Name: Vulcanchem
CAS No.: 1250220-60-0
VCID: VC3403730
InChI: InChI=1S/C10H14FNO/c1-7(12)8(2)13-10-6-4-3-5-9(10)11/h3-8H,12H2,1-2H3
SMILES: CC(C(C)OC1=CC=CC=C1F)N
Molecular Formula: C10H14FNO
Molecular Weight: 183.22 g/mol

1-[(3-Aminobutan-2-yl)oxy]-2-fluorobenzene

CAS No.: 1250220-60-0

Cat. No.: VC3403730

Molecular Formula: C10H14FNO

Molecular Weight: 183.22 g/mol

* For research use only. Not for human or veterinary use.

1-[(3-Aminobutan-2-yl)oxy]-2-fluorobenzene - 1250220-60-0

Specification

CAS No. 1250220-60-0
Molecular Formula C10H14FNO
Molecular Weight 183.22 g/mol
IUPAC Name 3-(2-fluorophenoxy)butan-2-amine
Standard InChI InChI=1S/C10H14FNO/c1-7(12)8(2)13-10-6-4-3-5-9(10)11/h3-8H,12H2,1-2H3
Standard InChI Key WSPKKRXQPQTPJP-UHFFFAOYSA-N
SMILES CC(C(C)OC1=CC=CC=C1F)N
Canonical SMILES CC(C(C)OC1=CC=CC=C1F)N

Introduction

1-[(3-Aminobutan-2-yl)oxy]-2-fluorobenzene is an organic compound characterized by its unique molecular structure, which includes a fluorobenzene moiety and an amino alcohol derivative. The compound features a fluorine atom attached to the benzene ring, along with a side chain that contains an amino group and an ether linkage. Its molecular formula is C10H14FNO, indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen .

Synthesis Methods

The synthesis of 1-[(3-Aminobutan-2-yl)oxy]-2-fluorobenzene can be achieved through several organic chemistry routes. While specific synthesis methods for this compound are not detailed in the available literature, similar compounds often involve reactions such as nucleophilic substitution or etherification. The presence of the fluorine atom and the ether group suggests that the synthesis may involve fluorinated benzene derivatives and aminobutan-2-yl intermediates.

Potential Applications

1-[(3-Aminobutan-2-yl)oxy]-2-fluorobenzene has potential applications in various fields, particularly in medicinal chemistry and organic synthesis. The amine group is a common functional group in many biologically active molecules, which could be of interest for medicinal chemists exploring new potential drug candidates. Additionally, the fluorine atom and the ether group may introduce desirable properties like increased strength or altered reactivity, which could be beneficial in material science applications.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-[(3-Aminobutan-2-yl)oxy]-2-fluorobenzene, such as 1-(Amino)-4-fluorobenzene and 3-(Aminopropan-1-ol)-2-fluorobenzene. These compounds highlight the uniqueness of 1-[(3-Aminobutan-2-yl)oxy]-2-fluorobenzene, particularly regarding its specific functional groups and their implications for biological activity and synthetic utility.

Compound NameStructure FeaturesUnique Aspects
1-(Amino)-4-fluorobenzeneAmino group at para positionSimple structure with direct biological activity
3-(Aminopropan-1-ol)-2-fluorobenzeneLonger alkyl chain with amino groupPotentially more hydrophilic
4-(Hydroxy)-2-fluorobenzeneHydroxyl group instead of aminoDifferent reactivity profile
1-(3-Aminopropyl)-4-fluorobenzenePropyl chain instead of butylVariations in solubility and reactivity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator